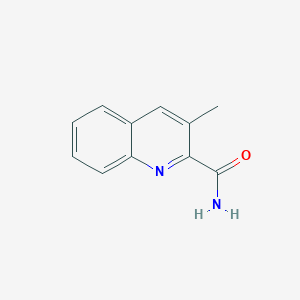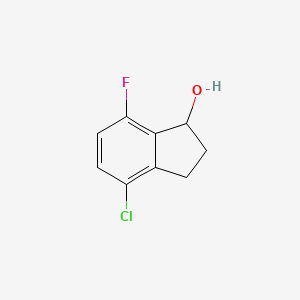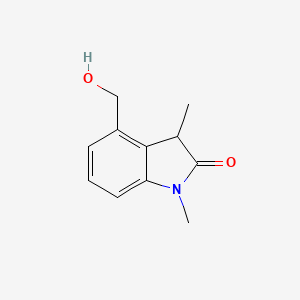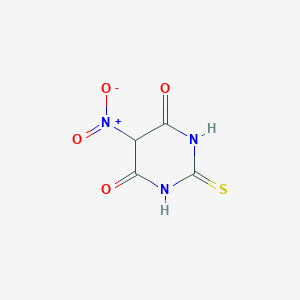
(2R,3R)-2,3-Diaminobutanoic acid dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R)-2,3-Diaminobutanoic acid dihydrochloride is a chiral diamino acid derivative. It is known for its unique stereochemistry and potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of two amino groups and a carboxylic acid group, making it a versatile building block for the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-Diaminobutanoic acid dihydrochloride typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the resolution of racemic mixtures using chiral acids or bases. Another approach is the asymmetric synthesis using chiral auxiliaries or catalysts.
Industrial Production Methods
Industrial production of this compound often involves large-scale resolution processes or the use of biocatalysts to achieve high enantiomeric purity. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product.
化学反应分析
Types of Reactions
(2R,3R)-2,3-Diaminobutanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield oxo derivatives, while reduction of the carboxylic acid group can produce alcohols.
科学研究应用
(2R,3R)-2,3-Diaminobutanoic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block for the synthesis of complex molecules and as a ligand in asymmetric catalysis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of (2R,3R)-2,3-Diaminobutanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
(2R,3R)-Tartaric acid: Another chiral compound with similar stereochemistry but different functional groups.
(2R,3R)-Dihydroxybutanedioic acid: Shares the same carbon backbone but has hydroxyl groups instead of amino groups.
Uniqueness
(2R,3R)-2,3-Diaminobutanoic acid dihydrochloride is unique due to its combination of amino and carboxylic acid groups, which provide versatility in chemical reactions and potential applications. Its chiral nature also makes it valuable in asymmetric synthesis and catalysis.
属性
CAS 编号 |
917839-14-6 |
|---|---|
分子式 |
C4H12Cl2N2O2 |
分子量 |
191.05 g/mol |
IUPAC 名称 |
(2R,3R)-2,3-diaminobutanoic acid;dihydrochloride |
InChI |
InChI=1S/C4H10N2O2.2ClH/c1-2(5)3(6)4(7)8;;/h2-3H,5-6H2,1H3,(H,7,8);2*1H/t2-,3-;;/m1../s1 |
InChI 键 |
DOZGWJGZHSTDJL-MRWDTFSLSA-N |
手性 SMILES |
C[C@H]([C@H](C(=O)O)N)N.Cl.Cl |
规范 SMILES |
CC(C(C(=O)O)N)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![8-Methyl-1-oxaspiro[5.5]undecan-2-one](/img/structure/B11908049.png)





![1H-thiazolo[4,5-f]indazol-6-amine](/img/structure/B11908102.png)
![3-[Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B11908104.png)



